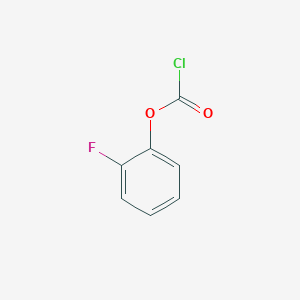

2-Fluorophenyl chloroformate

Description

Fundamental Significance of Aryl Chloroformates as Synthetic Intermediates and Reagents

Aryl chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl, where R is an aryl group. wikipedia.org They are formally esters of chloroformic acid. These compounds are valuable in organic synthesis, serving as crucial intermediates and reagents for the creation of a wide array of chemical products. google.comjustia.com Their utility spans various industries, including the manufacturing of pesticides, pharmaceuticals, dyes, and polymers. google.comjustia.com

The reactivity of aryl chloroformates is similar to that of acyl chlorides. They readily react with nucleophiles, making them excellent reagents for introducing the aryloxycarbonyl group into other molecules. Key reactions include:

Formation of Carbamates: Aryl chloroformates react with amines to produce carbamates, a functional group prevalent in many pharmaceutical compounds and agricultural chemicals. wikipedia.orggoogle.comjustia.com

Synthesis of Carbonate Esters: Their reaction with alcohols yields carbonate esters, which are often used as solvents. wikipedia.orggoogle.comjustia.com

Creation of Mixed Anhydrides: Reaction with carboxylic acids results in the formation of mixed anhydrides. wikipedia.org

Furthermore, aryl chloroformates are employed as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC). wikipedia.org They convert polar compounds such as amino acids, phenols, and carboxylic acids into more volatile and less polar derivatives, facilitating their analysis by GC-mass spectrometry. wikipedia.org

Strategic Incorporation of Fluorine into Aromatic Systems for Modulated Reactivity and Applications

The introduction of fluorine atoms into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate the properties of molecules. numberanalytics.comnih.govnih.gov Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the low polarizability of the carbon-fluorine (C-F) bond, can significantly alter a compound's physical, chemical, and biological characteristics. nih.govnih.gov

Key effects of fluorine incorporation include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. tandfonline.commdpi.com

Increased Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipolar interactions, with biological targets like proteins, leading to enhanced binding affinity and potency of a drug. nih.govtandfonline.com

Modified Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its absorption, distribution, and membrane permeability. nih.govtandfonline.commdpi.com

Altered Chemical Reactivity: The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic substitution. vaia.com Conversely, it can activate the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.netstackexchange.com

This strategic use of fluorine has led to the development of numerous successful pharmaceuticals and agrochemicals. nih.govnih.gov

Contextualization of 2-Fluorophenyl Chloroformate within the Broader Class of Fluorinated Aryl Chloroformates

This compound is a member of the fluorinated aryl chloroformate family. Within this class, the position and number of fluorine substituents on the aromatic ring significantly influence the reactivity of the chloroformate group. The fluorine atom at the ortho position in this compound exerts a strong electron-withdrawing inductive effect, which can modulate the electrophilicity of the carbonyl carbon in the chloroformate moiety.

The presence of the ortho-fluorine atom can influence reaction rates and, in some cases, the regioselectivity of reactions involving the aromatic ring. The interplay between the inductive effect and potential resonance effects of the fluorine atom, along with steric considerations, makes this compound a reagent with distinct properties compared to its non-fluorinated counterpart, phenyl chloroformate, and other fluorinated isomers. These unique characteristics make it a valuable tool for the synthesis of specific target molecules where fine-tuning of reactivity is required.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQWVWEGLMHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 2 Fluorophenyl Chloroformate

Established Synthetic Pathways for Aryl Chloroformates

The traditional and most common methods for synthesizing aryl chloroformates, including 2-fluorophenyl chloroformate, are well-documented in organic chemistry.

Reaction of Fluorophenols with Phosgene (B1210022) or Phosgene Derivatives

The primary industrial method for producing aryl chloroformates is through the reaction of a corresponding phenol (B47542) with phosgene (COCl₂). wikipedia.orgchemicalbook.com In the case of this compound, this involves reacting 2-fluorophenol (B130384) with phosgene. nih.gov This reaction, known as phosgenation, is typically conducted in the presence of a base or a catalyst to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.orgsciencemadness.org For less reactive phenols, the synthesis may require elevated temperatures (above 75°C) or the initial conversion of the phenol to a more reactive alkali metal phenoxide. google.comjustia.com For instance, phenyl chloroformate can be prepared by adding a slurry of anhydrous sodium phenolate (B1203915) to a solution of phosgene in a solvent like toluene (B28343) at low temperatures (-35°C to +15°C). google.com

Due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene derivatives are often employed, especially in laboratory settings. google.comjustia.com Triphosgene (B27547), a solid and stable crystalline compound, serves as a convenient substitute, generating phosgene in situ. google.comjustia.com The process involves adding a solution of the alcohol or phenol to a mixture containing triphosgene, a catalyst, and a base in an organic solvent. google.comjustia.com This method is known for being simple, mild, and efficient, providing excellent yields for various aryl and alkyl chloroformates. google.comjustia.com Other phosgene derivatives used in synthesis include diphosgene and chloromethyl chloroformate. kobe-u.ac.jpontosight.ai

The general reaction for the synthesis of an aryl chloroformate from a phenol and phosgene is: ArOH + COCl₂ → ArOC(O)Cl + HCl

| Reactant | Reagent | Product | Key Conditions |

| 2-Fluorophenol | Phosgene | This compound | Presence of a base or catalyst, potentially elevated temperatures. |

| Phenol | Triphosgene | Phenyl chloroformate | Use of a catalyst and base in an organic solvent. google.comjustia.com |

| Phenol | Phosgene | Phenyl chloroformate | Reaction with sodium phenolate slurry in toluene at low temperatures. google.com |

Chloroformate Exchange Reactions

An alternative pathway for synthesizing specific chloroformates involves an exchange reaction. A particularly relevant method for fluorinated compounds is the conversion of a chloroformate to a fluoroformate. This is achieved through a halogen exchange reaction where the chlorine atom in the chloroformate is replaced by fluorine.

A known process for preparing fluoroformates involves reacting a chloroformate with an alkali metal fluoride (B91410), such as potassium fluoride, in the presence of ethylene (B1197577) carbonate. google.com This method has been shown to be effective for both aliphatic and aromatic chloroformates, offering excellent yields and purity with significantly shorter reaction times (typically 1-2 hours) compared to previous methods. google.com The reaction is usually carried out under anhydrous conditions by gradually adding the chloroformate to the mixture of the alkali metal fluoride and ethylene carbonate. google.com

Optimization and Scale-Up Considerations in Synthesis

Moving from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Process Improvements for Yield and Purity

Several strategies are employed to enhance the yield and purity of aryl chloroformates. In phosgenation reactions, using an excess of phosgene can help prevent the formation of carbonate esters as a side product. wikipedia.org The choice of catalyst is also crucial. For the synthesis of phenyl chloroformate from phenol and phosgene, N,N-dialkylated acid amides can be used as catalysts, with the continuous removal of the HCl byproduct leading to nearly quantitative yields. google.com

Purification is a critical step. For phenyl chloroformate synthesized from phenol and phosgene in a chloroform (B151607) solution, the process involves washing the resulting oil layer with dilute hydrochloric acid and water, followed by drying with anhydrous calcium chloride and distillation under reduced pressure to obtain the pure product. chemicalbook.com For syntheses involving ethyl chloroformate, chlorination in the rectifying zone of a distillation reactor allows for the continuous removal of the higher-boiling monochlorinated products from the reaction zone, which discourages further chlorination and the formation of undesirable dichloroethyl chloroformate by-products. google.com

| Optimization Parameter | Technique | Desired Outcome |

| Reagent Ratio | Use of excess phosgene | Minimizes carbonate ester formation. wikipedia.org |

| Catalyst | N,N-dialkylated acid amides | Increases reaction rate and yield. google.com |

| Byproduct Removal | Continuous removal of HCl | Drives reaction to completion for higher yield. google.com |

| Purification | Distillation under reduced pressure | Isolation of high-purity product. chemicalbook.com |

| Reactor Design | Distillation reactor for chlorination | Prevents over-reaction and by-product formation. google.com |

Industrial Production Feasibility and Efficiency

The industrial production of phosgene itself is a large-scale process, involving the reaction of purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. wikipedia.orgpharmaceutical-networking.comrsc.org This exothermic reaction is typically performed at temperatures between 50 and 150°C. wikipedia.org The efficiency of the subsequent phosgenation to produce chloroformates can be high; for example, the synthesis of phenyl chloroformate can achieve yields of over 90%. chemicalbook.com

For industrial feasibility, both batch and continuous production processes are utilized. pharmaceutical-networking.com Continuous-flow reactors offer advantages in heat dissipation and maintaining consistent reaction conditions, which is particularly important for exothermic reactions like phosgenation. google.com The use of solvents such as toluene, hexane, or chlorinated hydrocarbons helps to manage the reaction mixture's flow and temperature. google.com Safety is a paramount concern in industrial phosgene chemistry due to its high toxicity, requiring specialized containment and handling protocols. pharmaceutical-networking.comamericanchemistry.com Companies with extensive experience in phosgene chemistry can produce a wide range of derivatives, from kilograms in pilot plants to hundreds of metric tonnes in full-scale commercial production. pharmaceutical-networking.com

Novel Approaches in Fluorinated Chloroformate Synthesis

Research continues to explore innovative and safer methods for synthesizing fluorinated organic compounds.

One novel approach involves the monofluoromethylation of chloroformates. A protocol has been developed for this transformation using fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) as the monofluoromethylating agent. rsc.org This method allows for the incorporation of the biologically significant monofluoromethyl group under mild reaction conditions and in short reaction times. rsc.org

Another area of innovation is the development of photo-on-demand synthesis methods. One such method produces chloroformates from primary alkyl alcohols using chloroform as both a solvent and a reagent. organic-chemistry.org The reaction is initiated by UV light in the presence of oxygen, avoiding the need for toxic phosgene or triphosgene and offering a safer and simpler alternative for both laboratory and industrial applications. organic-chemistry.org While demonstrated for alkyl chloroformates, the principles of such photochemical methods could potentially be adapted for aryl chloroformates.

Mechanistic Studies and Reactivity Profiles of 2 Fluorophenyl Chloroformate

Electrophilic Nature of the Carbonyl Carbon in Aryl Chloroformates

The reactivity of aryl chloroformates, including 2-fluorophenyl chloroformate, is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of the cumulative electron-withdrawing effects of the chlorine atom and the aryloxy group attached to the carbonyl group. The chlorine atom, being highly electronegative, inductively withdraws electron density, rendering the carbonyl carbon more positive and thus more susceptible to nucleophilic attack.

Furthermore, the 2-fluorophenyl group, with its electron-withdrawing fluorine atom, enhances the electrophilic character of the carbonyl carbon compared to unsubstituted phenyl chloroformate. This increased electrophilicity facilitates reactions with a variety of nucleophiles. The electron-withdrawing nature of the substituent on the phenyl ring plays a crucial role in determining the rate of nucleophilic attack, with more electron-withdrawing groups leading to a faster reaction. mdpi.com

The general order of reactivity for substituted phenyl chloroformates in nucleophilic substitution reactions often follows the trend of the electron-withdrawing ability of the substituent. This suggests that the rate-determining step involves the attack of the nucleophile on the carbonyl carbon. mdpi.com

Nucleophilic Acylation Reactions and Derivative Formation

This compound readily undergoes nucleophilic acyl substitution reactions, a class of reactions where a nucleophile displaces the chloride leaving group. beilstein-journals.org This reactivity is harnessed for the synthesis of a diverse array of organic compounds.

Reaction with Amines: Synthesis of Carbamates

The reaction of this compound with primary or secondary amines is a widely employed method for the synthesis of carbamates. acs.org This reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the corresponding carbamate (B1207046) and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. google.com

The kinetics of carbamate formation are influenced by the basicity of the amine. researchgate.net Generally, more basic amines react more readily. The reaction is a stepwise process where the formation of the zwitterionic tetrahedral intermediate is often the rate-determining step. nih.gov

Table 1: Representative Amines for Carbamate Synthesis

| Amine | Class | Resulting Carbamate Structure |

| Aniline | Primary Aromatic | 2-Fluorophenyl phenylcarbamate |

| Benzylamine | Primary Aliphatic | 2-Fluorophenyl benzylcarbamate |

| Diethylamine | Secondary Aliphatic | 2-Fluorophenyl diethylcarbamate |

| Piperidine (B6355638) | Secondary Alicyclic | 2-Fluorophenyl piperidine-1-carboxylate |

Reaction with Alcohols and Phenols: Formation of Carbonates and Esters

In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols to form mixed carbonates. google.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of the carbonate product. These reactions are also typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to scavenge the generated HCl.

The synthesis of carbonates from chloroformates is a versatile method for creating these functional groups, which are used as solvents and intermediates in various chemical industries. google.com

Table 2: Representative Alcohols and Phenols for Carbonate Formation

| Alcohol/Phenol (B47542) | Class | Resulting Carbonate Structure |

| Ethanol | Primary Aliphatic Alcohol | Ethyl 2-fluorophenyl carbonate |

| Isopropanol | Secondary Aliphatic Alcohol | Isopropyl 2-fluorophenyl carbonate |

| Phenol | Aromatic Alcohol | Diphenyl carbonate (with 2-fluorophenol (B130384) as leaving group) |

| Benzyl Alcohol | Primary Aromatic Alcohol | Benzyl 2-fluorophenyl carbonate |

Hydrolysis Pathways and Stability Considerations

This compound is susceptible to hydrolysis, a reaction with water that leads to its decomposition. Under standard ambient conditions, the compound is considered chemically stable, but it reacts with moisture. sigmaaldrich.com The hydrolysis reaction proceeds via a nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to yield 2-fluorophenol, carbon dioxide, and hydrochloric acid.

The rate of hydrolysis is influenced by the solvent polarity and the presence of catalysts. rsc.org Studies on substituted phenyl chloroformates have shown that the hydrolysis can be catalyzed by bases. rsc.org The stability of this compound is therefore dependent on the exclusion of moisture and basic conditions.

Solvolysis Mechanisms: Unimolecular vs. Bimolecular Pathways

The solvolysis of chloroformates, a reaction with a solvent that acts as the nucleophile, can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2-like) routes. The preferred pathway is highly dependent on the structure of the chloroformate, the nature of the solvent (its nucleophilicity and ionizing power), and the reaction conditions. beilstein-journals.orgresearchgate.net For aryl chloroformates like this compound, the bimolecular pathway is generally favored in most solvents. beilstein-journals.orgnih.gov

Addition-Elimination (A-E) Mechanism in Protic Solvents

In protic solvents such as alcohols and aqueous mixtures, the solvolysis of aryl chloroformates predominantly follows a bimolecular addition-elimination (A-E) mechanism. beilstein-journals.orgnih.gov This mechanism is characterized by the nucleophilic attack of a solvent molecule on the carbonyl carbon in the rate-determining step, forming a tetrahedral intermediate. This intermediate then rapidly eliminates a chloride ion to give the final product. beilstein-journals.orgresearchgate.net

The A-E mechanism is supported by several lines of evidence from studies on analogous compounds, including:

Hammett plots: Linear Hammett plots with positive rho (ρ) values for the solvolysis of substituted phenyl chloroformates indicate that electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon, accelerate the reaction. rsc.orgpsu.edu

Solvent effects: The rates of solvolysis show a strong dependence on the nucleophilicity of the solvent. nih.govpsu.edu

Kinetic Isotope Effects: Solvent isotope effects (e.g., kH₂O/kD₂O or kMeOH/kMeOD) are often greater than 1, suggesting that the O-H bond of the solvent is partially broken in the transition state, consistent with general base catalysis where a second solvent molecule assists in the removal of a proton from the attacking nucleophile. psu.eduresearchgate.net

While a purely unimolecular (SN1) pathway, involving the initial formation of an acylium ion (Ar-O-C=O⁺), is less common for aryl chloroformates, it can become competitive in highly ionizing, non-nucleophilic solvents. nih.govnih.gov However, for phenyl chloroformate and its derivatives, the addition-elimination pathway is the dominant mechanism across a wide range of solvents. beilstein-journals.orgnih.gov The presence of the electron-withdrawing fluorine atom in this compound is expected to further favor the bimolecular pathway by increasing the electrophilicity of the carbonyl center.

Ionization (S_N1) Pathway in Highly Ionizing Solvents

In solvents with high ionizing power and low nucleophilicity, such as aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the solvolysis of aryl chloroformates can shift towards a unimolecular ionization (S_N1) mechanism. hilarispublisher.com While the bimolecular addition-elimination pathway is common for many aryl chloroformates in more nucleophilic solvents, the S_N1 pathway becomes significant in these highly ionizing environments. nih.gov This shift is attributed to the ability of these solvents to stabilize the formation of a cationic intermediate.

For aryl chloroformates, the S_N1 pathway involves the rate-determining cleavage of the carbon-chlorine bond to form an acylium-cation-like transition state, which is then rapidly attacked by the solvent. Studies on compounds structurally similar to this compound, such as 4-fluorophenyl chlorothionoformate, have demonstrated the existence of dual reaction channels. hilarispublisher.com In highly ionizing solvents like 97% HFIP, the reaction proceeds predominantly through an ionization mechanism. This is characterized by a high sensitivity to solvent ionizing power and a reduced sensitivity to solvent nucleophilicity. hilarispublisher.comsemanticscholar.org

The solvolysis of some chloroformates, like vinyl chloroformate, in highly ionizing aqueous fluoroalcohol mixtures has been shown to proceed with a superimposed S_N1-type ionization, accounting for a significant portion of the reaction. nih.gov For instance, in the solvolysis of vinyl chloroformate in 97% HFIP, it is proposed that 97% of the reaction occurs via an ionization process. nih.govsemanticscholar.org This tendency highlights the crucial role of the solvent environment in dictating the reaction pathway, pushing the mechanism towards a unimolecular route through effective stabilization of the charged intermediate.

Influence of Solvent Properties on Reaction Rates and Mechanisms (e.g., Grunwald-Winstein Equation Analyses)

The Grunwald-Winstein equations are powerful tools for investigating the influence of solvent properties on reaction rates and for elucidating solvolysis mechanisms. koreascience.krnih.gov The extended Grunwald-Winstein equation, log(k/k₀) = lN_T + mY_Cl, correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (N_T) and the solvent ionizing power (Y_Cl). mdpi.com The sensitivity parameters, l and m, quantify the extent of nucleophilic solvent participation and the sensitivity to the solvent's ionizing strength, respectively.

Studies on various aryl chloroformates provide insight into the expected behavior of this compound. For phenyl chloroformate, the solvolysis in a wide range of solvents yields l and m values of approximately 1.68 and 0.57, respectively. mdpi.comrsc.org These values are characteristic of an addition-elimination mechanism where the addition step is rate-determining. rsc.org Similar results have been observed for other substituted phenyl chloroformates, such as p-methoxyphenyl chloroformate and p-nitrophenyl chloroformate. mdpi.com

The ratio of l/m is often used to distinguish between different mechanisms. A higher l/m ratio is indicative of a bimolecular pathway with significant nucleophilic involvement in the transition state. For instance, the l/m ratios for phenyl chloroformate and p-methoxyphenyl chloroformate are around 2.9-3.0. mdpi.com

In contrast, a mechanism with a greater degree of charge separation and bond cleavage in the transition state, such as an S_N1 pathway, would exhibit a higher m value and a lower l value. For example, the solvolysis of 4-fluorophenyl chlorothionoformate, an analog of this compound, shows a clear shift in mechanism from addition-elimination in nucleophilic solvents to an S_N1 pathway with strong nucleophilic solvation in highly ionizing fluoroalcohols. hilarispublisher.com This demonstrates that as the solvent becomes more ionizing, the m value's contribution to the rate becomes more dominant.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Various Chloroformates

| Compound | l (Sensitivity to N_T) | m (Sensitivity to Y_Cl) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | rsc.org |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | Addition-Elimination | mdpi.com |

| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.govsemanticscholar.org |

| Benzyl Chloroformate (A-E portion) | 1.95 ± 0.16 | 0.57 ± 0.05 | Addition-Elimination | mdpi.com |

Kinetic Isotope Effects in Mechanistic Elucidation

Kinetic isotope effects (KIEs) are a critical tool for detailing reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.orgharvard.edu In the context of chloroformate solvolysis, solvent KIEs, such as the k_MeOH / k_MeOD ratio, provide significant insights. Large KIE values are often indicative of general-base catalysis, where a second solvent molecule facilitates the removal of a proton from the nucleophile in the rate-determining step. mdpi.com

For aryl chloroformates, which typically react via an addition-elimination mechanism, the observation of a significant KIE suggests that the nucleophilic attack by the solvent is assisted by another solvent molecule acting as a general base. mdpi.com This is consistent with the formation of a tetrahedral intermediate. For example, studies on various chloroformates have reported KIE values greater than 2.0 in methanol (B129727), supporting a third-order reaction mechanism involving general base assistance from the solvent. nih.gov

Comparative Reactivity within the Chloroformate Class (e.g., Alkyl vs. Aryl, Fluorinated vs. Non-Fluorinated)

The reactivity of chloroformates is highly dependent on the nature of the organic group (R) attached to the oxygen atom.

Alkyl vs. Aryl Chloroformates: Aryl chloroformates are generally less reactive towards nucleophilic substitution than their alkyl counterparts. vaia.comquora.com This reduced reactivity can be attributed to several factors:

Resonance: The lone pair of electrons on the oxygen atom adjacent to the aromatic ring can be delocalized into the ring. This resonance stabilization is less significant in the tetrahedral intermediate formed during an addition-elimination reaction, thus increasing the activation energy.

Hybridization: The carbon atom of the C-O bond in aryl chloroformates is attached to an sp²-hybridized carbon of the benzene (B151609) ring, which is more electronegative than the sp³-hybridized carbon in alkyl chloroformates. This results in a stronger C-O bond that is more difficult to break. vaia.comquora.com

Inductive Effects: The electron-withdrawing nature of the aryl group can influence the electrophilicity of the carbonyl carbon.

Fluorinated vs. Non-Fluorinated Aryl Chloroformates: The introduction of a fluorine atom onto the phenyl ring has a notable impact on reactivity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive than phenyl chloroformate. The electron-withdrawing effect of the fluorine atom would stabilize the negatively charged tetrahedral intermediate in an addition-elimination mechanism, thereby accelerating the reaction.

Advanced Applications in Organic Synthesis and Chemical Biology

Role as a Reagent in Protective Group Chemistry

The primary utility of chloroformates in synthesis is their ability to react with nucleophiles like alcohols and amines to form carbonates and carbamates, respectively. These functional groups are cornerstones of protective group chemistry, essential for masking reactive sites during multi-step syntheses.

2-Fluorophenyl chloroformate is an effective reagent for the synthesis of 2-fluorophenyl carbamates, which can function as stable protecting groups or functionally significant linkers. The reaction involves the treatment of a primary or secondary amine with this compound, typically in the presence of a mild base, to yield the corresponding carbamate (B1207046). The fluorine atom's electron-withdrawing nature enhances the reactivity of the chloroformate compared to its non-fluorinated analog, while also influencing the stability and properties of the resulting carbamate. Current time information in Bangalore, IN.

A notable application, demonstrating the utility of a closely related isomer, is the site-selective modification of amino acids. In one strategy, 4-fluorophenyl chloroformate was reacted with the side-chain amine of a lysine (B10760008) residue that was orthogonally protected. acs.org This reaction selectively generated a stable 4-fluorophenyl carbamate on the lysine side chain (termed an FPheK residue), showcasing how these reagents can be used to install specific functionalities onto complex biomolecules under mild conditions. acs.org

While the user's query mentioned the Fsec (2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl) group as an example, it is important to clarify its synthetic origin for accuracy. The Fsec protecting group is a valuable tool in carbohydrate chemistry, designed for the protection of hydroxyl groups. thieme-connect.comresearchgate.net However, its precursor reagent, Fsec-Cl, is synthesized by reacting 2-[(4-fluorophenyl)sulfonyl]ethanol (B2667209) with triphosgene (B27547), rather than from this compound. researchgate.net The Fsec group is prized for its stability in acidic conditions and its clean removal under mild basic conditions, such as with piperidine (B6355638) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). thieme-connect.com

The ability to selectively introduce carbamates is particularly valuable in the synthesis of complex biomolecules like peptides and carbohydrates.

In peptide chemistry, the installation of specific carbamate moieties can be used to create peptides with tailored properties for chemical biology and therapeutic applications. The previously mentioned synthesis of an FPheK residue using 4-fluorophenyl chloroformate is a key step in creating a specialized 33-amino acid peptide. acs.org This modified peptide was designed to bind to the Fc fragment of antibodies, enabling the proximity-induced conjugation of payloads to native antibodies, a sophisticated strategy for creating antibody-drug conjugates. acs.org

In the realm of carbohydrate synthesis, regioselectivity is a major challenge due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net This necessitates the use of a diverse toolbox of orthogonal protecting groups. While not a direct derivative of this compound, the related Fsec protecting group illustrates the impact of fluorinated reagents in this field. It has been successfully used to protect the sterically hindered and typically unreactive 4-OH group in galactose building blocks. thieme-connect.comresearchgate.net This protected galactose donor was then used in the synthesis of 6-aminohexyl galabioside, demonstrating its practical utility. thieme-connect.com A key advantage of the Fsec group is the presence of the fluorine atom, which allows for reaction monitoring using gel-phase 19F NMR spectroscopy. researchgate.net

| Application Area | Reagent/Group | Function | Key Findings |

| Peptide Synthesis | 4-Fluorophenyl Chloroformate | Forms stable carbamate on lysine (FPheK) | Enables synthesis of peptides for antibody conjugation. acs.org |

| Carbohydrate Synthesis | Fsec-Cl (Related Fluorinated Group) | Protects unreactive hydroxyl groups | Allows protection of hindered 4-OH in galactose; enables 19F NMR monitoring. thieme-connect.comresearchgate.net |

Building Block for Complex Organic Molecule Synthesis

Beyond protective group strategies, this compound and its derivatives serve as versatile building blocks for constructing more complex organic molecules, particularly those with applications in medicinal chemistry and materials science.

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. ccspublishing.org.cn While direct cyclization reactions using this compound are not widely reported, its simple derivatives are key precursors to these valuable structures.

For example, 2-fluorophenyl carbamate, which can be synthesized from 2-fluoroaniline (B146934) (the parent amine of the chloroformate), is a crucial intermediate in the synthesis of the herbicide tiafenacil. arabjchem.org In a key step, the carbamate is condensed with ethyl 3-amino-4,4,4-trifluorocrotonate to construct the core pyrimidinedione heterocycle. arabjchem.org This demonstrates how the carbamate function serves as a linchpin to bring together different fragments into a final heterocyclic system. The 2-fluorophenyl moiety itself is a common feature in a vast array of bioactive heterocycles, including quinazoline-based drugs like the anticancer agent Vandetanib, which contains a 4-bromo-2-fluorophenyl group. researchgate.net The prevalence of this motif underscores the importance of reagents like this compound that can introduce it. flinders.edu.au

The formation of an amide bond is the central reaction in peptide synthesis. This is often achieved by "activating" the carboxyl group of an amino acid to make it more susceptible to nucleophilic attack by the amine of another. One major strategy involves converting the carboxylic acid into an active ester. researchgate.net

The reactivity of an active ester is governed by the nature of the alcohol component; a good active ester must be derived from an alcohol that is a good leaving group. frontiersin.org This is typically achieved by using alcohols with strong electron-withdrawing substituents. researchgate.net Phenols bearing multiple fluorine atoms, such as pentafluorophenol, are used to create highly reactive pentafluorophenyl (Pfp) active esters, which are widely used in peptide synthesis. researchgate.net

By this principle, the 2-fluorophenyl ester of a carboxylic acid is more "active" than the corresponding unsubstituted phenyl ester due to the electron-withdrawing effect of the ortho-fluorine atom. This compound can be used to prepare other activated species, like mixed anhydrides, which in turn can react with N-protected amino acids to facilitate peptide coupling. Current time information in Bangalore, IN. The fundamental role of fluorine in enhancing the electrophilicity of the ester carbonyl makes fluorophenyl chloroformates and their derivatives valuable reagents in the field of amide bond formation. researchgate.netfrontiersin.org

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.govontosight.ai This approach starts by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.gov These initial hits are then optimized into more potent leads through strategies such as fragment growing, linking, or merging. ontosight.ai

This compound is an ideal reagent for these optimization strategies due to its defined reactivity and the desirable properties of the 2-fluorophenyl group.

Fragment Growing: If a fragment hit possesses a nucleophilic handle (e.g., an amine or phenol), it can be reacted with this compound. This "grows" the fragment by adding the 2-fluorophenyl carbamate moiety, which can explore new interactions within the protein's binding pocket and improve affinity. arabjchem.org

Fragment Merging/Linking: If two fragments are found to bind in adjacent pockets, this compound can potentially be used as a linker. By reacting with nucleophilic sites on both fragments, it can form a carbamate bridge, covalently linking them into a single, larger molecule with potentially much higher potency and specificity. The recurrence of moieties like piperazine (B1678402) in fragment hits often provides a convenient anchoring point for such elaboration.

The 2-fluorophenyl group itself is a desirable feature in fragments, and its incorporation into potential drug candidates is a common strategy in medicinal chemistry. nih.gov

Contribution to Pharmaceutical and Agrochemical Research

The incorporation of fluorine into organic molecules is a well-established strategy in the design of new drugs and agrochemicals to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govcpu.edu.cnresearchgate.net this compound serves as a key reagent in this context, providing a direct method for introducing a fluorinated phenyl group into a target structure.

This compound is an important intermediate in the synthesis of a wide range of pharmaceutical compounds. smolecule.com Chloroformates, in general, are used to create carbamates and carbonates, which are structural motifs found in many active pharmaceutical ingredients. nbinno.com The presence of a fluorine atom on the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov

For instance, fluorophenyl moieties are present in numerous successful drugs. The antiemetic drug Aprepitant, for example, contains a fluorophenyl group, and its synthesis involves intermediates derived from fluorinated precursors. While the direct precursor is ethyl 2-(4-fluorophenyl)-2-oxoacetate, this illustrates the value of fluorophenyl building blocks in drug synthesis. In another example, related chloroformates like phenyl chloroformate are used in the deprotection step during the synthesis of paroxetine, a selective serotonin (B10506) reuptake inhibitor. google.com This involves the formation of an intermediate carbamate under mild conditions. google.com The reactivity of this compound allows it to be used in similar acylation and carbamate-forming reactions, making it a valuable building block for creating novel fluorinated drug candidates with potentially enhanced biological activity and improved drug-like properties. smolecule.com

The table below lists examples of pharmaceutical compounds or scaffolds where this compound or related reagents are used in their synthesis.

| Scaffold/Intermediate | Reagent Type | Application in Synthesis | Resulting Compound Class | Reference |

| Piperazine-Cholesterol | Cholesteryl Chloroformate / 1-(2-Fluorophenyl)piperazine | Conjugation | Lipoplexes for gene delivery | journals.co.za, researchgate.net |

| Indoline | Ethyl Chloroformate | Formation of isothiocyanate intermediate | Dual 5-LOX/sEH inhibitors | acs.org |

| 2'-Fluorophenyl Vinyl Ketone | Ethyl Chloroformate | Conversion of Mannich base | Quinolines | mdpi.com |

| Paroxetine Intermediate | Phenyl Chloroformate | N-benzyl deprotection via carbamate | Antidepressant | google.com |

In the agrochemical industry, fluorine-containing compounds represent a significant portion of modern pesticides and herbicides. nih.gov The introduction of fluorine can lead to increased efficacy, selectivity, and stability of the active ingredients. researchgate.net Chloroformate chemistry plays a role in the synthesis of these complex molecules.

A notable example is the synthesis of the fungicide tolprocarb. A key step in its production is the carbamate coupling of the amino acid valine with trifluoroethyl chloroformate. ccspublishing.org.cn This reaction forms the carbamate linkage that is essential to the final structure of the agrochemical. ccspublishing.org.cn Similarly, this compound can be used to introduce a 2-fluorophenoxycarbonyl moiety into potential agrochemical candidates. This strategy allows for the exploration of how this specific fluorinated group affects the biological activity against crop-damaging pests or weeds. The enhanced electrophilicity of fluorinated chloroformates can make them highly effective reagents for synthesizing these carbamate and carbonate derivatives, contributing to the development of new generations of fluorinated agrochemicals. smolecule.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-fluorophenyl chloroformate, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton NMR spectroscopy of this compound reveals signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atom and the chloroformate group, typically causing them to appear in the downfield region of the spectrum (around 7.0-8.0 ppm). The multiplicity of the signals (e.g., doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and the fluorine atom, providing crucial information about the substitution pattern on the phenyl ring. For instance, protons ortho to the fluorine atom will exhibit coupling to it, further splitting the proton signals. libretexts.orgmdpi.com

Table 1: Representative ¹H NMR Data for Phenyl Chloroformate Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Phenyl chloroformate | CDCl₃ | 7.20-7.50 (m) |

| 4-Fluorophenyl chloroformate | CDCl₃ | 7.10-7.30 (m), 7.30-7.45 (m) |

This table presents typical chemical shift ranges for related compounds to provide context for the analysis of this compound.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the chloroformate group is characteristically found far downfield (typically >150 ppm) due to the strong deshielding effect of the two adjacent oxygen atoms and the chlorine atom. The aromatic carbons exhibit signals in the range of approximately 115-155 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, a key diagnostic feature. Further C-F couplings (two-bond, three-bond, etc.) can also be observed for other carbons in the phenyl ring, aiding in the complete assignment of the aromatic signals. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Data for Phenyl Chloroformate Analogs

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |

| Phenyl chloroformate | CDCl₃ | ~150 | 121-151 |

| 4-Fluorophenyl chloroformate | CDCl₃ | ~150 | 116-155 (with C-F coupling) |

This table presents typical chemical shift ranges for related compounds to provide context for the analysis of this compound.

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing fluorinated compounds like this compound. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.orgalfa-chemistry.comhuji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.comnih.gov The electron-withdrawing chloroformate group influences the chemical shift, which typically falls within the characteristic range for aryl fluorides. ucsb.educolorado.edu Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) can be observed, providing additional structural confirmation. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

| Ar-F | +80 to +170 |

| p-FC₆H₄F | -106.0 |

| C₆H₅F | -113.15 |

This table provides a general reference for the expected chemical shift region for the fluorine signal in this compound. ucsb.educolorado.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the chemical formula C₇H₄ClFO₂. nih.govd-nb.info The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O).

Table 4: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₇H₅ClFO₂⁺ | 174.99567 |

| [M+Na]⁺ | C₇H₄ClFO₂Na⁺ | 196.97761 |

Data predicted based on the elemental composition of this compound. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of this compound and to identify any potential impurities or decomposition products. nih.govresearchgate.net The gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. nih.gov

For this compound, the GC retention time is a characteristic property that can be used for its identification. The mass spectrum will show the molecular ion peak and a series of fragment ions. Common fragmentation pathways for chloroformates include the loss of the chlorine atom, the loss of the carbonyl group (as CO), and cleavage of the ester linkage. Analysis of these fragment ions helps to confirm the structure of the parent molecule. GC-MS is also crucial for detecting and identifying volatile decomposition products that may form during storage or handling, such as 2-fluorophenol (B130384) and phosgene (B1210022). unodc.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The key functional groups and their expected vibrational frequencies include the carbonyl group (C=O) of the chloroformate, the carbon-oxygen (C-O) single bonds, and the carbon-fluorine (C-F) bond, as well as vibrations associated with the aromatic ring.

The presence of the chloroformate group is typically identified by a strong C=O stretching vibration. Additionally, the spectrum will show bands corresponding to the C-F stretch and various vibrations of the phenyl ring.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretching | ~1750 - 1790 |

| Carbon-Oxygen (C-O) | Stretching | ~1100 - 1300 |

| Carbon-Fluorine (C-F) | Stretching | ~1100 - 1260 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | ~690 - 900 |

This table presents generalized expected wavenumber ranges for the functional groups found in this compound. Actual peak positions can vary based on the specific molecular environment.

Electronic Absorption and Fluorescence Spectroscopy for Molecular Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and dynamic behavior of this compound.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the phenyl ring. The position and intensity of these bands can be influenced by the fluorine and chloroformate substituents. A study involving various substituted phenyl chloroformates has utilized UV-Vis spectroscopy to monitor reaction kinetics, indicating its utility in tracking the electronic changes during chemical transformations. mdpi.comgrafiati.com The electronic absorption spectra of related fluorinated compounds often exhibit characteristic bands that can be analyzed to understand the electronic properties of the molecule. scirp.orgmdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not extensively documented specifically for this compound, studies on similar fluorophore-containing molecules demonstrate the potential of fluorescence measurements. For instance, the fluorescence of fluorophore conjugates can be influenced by their chemical environment, and changes in emission intensity can be used to probe interactions and reactions. nih.gov The presence of a fluorophenyl group suggests that this compound could exhibit interesting fluorescence properties, potentially including dual fluorescence under certain conditions, although specific studies are needed to confirm this. The development of fluorescent tags for biomolecule detection highlights the importance of understanding the fluorescence behavior of such compounds. uni-goettingen.de

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. rsc.orgarkat-usa.orgnih.gov It utilizes a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. rsc.orgarkat-usa.org The separation is based on the different affinities of the compounds in the mixture for the stationary and mobile phases. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. mdpi.comlcms.cz It employs a column packed with a stationary phase and a liquid mobile phase pumped at high pressure. For compounds like this compound, reverse-phase HPLC, where the stationary phase is nonpolar, is often used. rsc.org The use of fluorophenyl columns in HPLC can offer unique selectivity for separating various compounds. lcms.cz HPLC is also crucial for purifying reaction products where this compound is used as a reagent. thno.org

Column Chromatography: Column chromatography is a preparative technique used to purify larger quantities of compounds. mdpi.comwhiterose.ac.uk It operates on the same principles as TLC but on a larger scale, using a glass column packed with an adsorbent like silica gel. whiterose.ac.ukwiley-vch.de This method is frequently employed in the synthesis of derivatives where this compound is a starting material to isolate the desired products from reaction mixtures. arkat-usa.orgmdpi.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 rsc.orgarkat-usa.org | Petrol-EtOAc whiterose.ac.uk | Reaction monitoring, Purity assessment |

| High-Performance Liquid Chromatography (HPLC) | C18 column mdpi.com | Acetonitrile/Water mdpi.com | Purification, Quantitative analysis |

| Column Chromatography | Silica gel whiterose.ac.ukwiley-vch.de | Hexane/Ethyl Acetate wiley-vch.de | Preparative purification |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to solve for the electronic structure of a molecule. These methods provide detailed information about electron distribution, orbital energies, and potential reaction pathways, which are fundamental to understanding a molecule's chemical character.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules.

For 2-fluorophenyl chloroformate, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its ground state. Such calculations could confirm the planarity of the phenyl ring and the orientation of the chloroformate group relative to it. Furthermore, DFT is instrumental in mapping out reaction pathways. For instance, in studying the nucleophilic substitution reactions that phenyl chloroformates are known to undergo, DFT can be used to calculate the energy of reactants, products, and the transition state. rsc.org This allows for the determination of activation barriers, providing a theoretical basis for the observed reaction rates and supporting mechanisms like the associative SN2 pathway proposed for similar compounds. rsc.orgmdpi.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This table presents hypothetical data for illustrative purposes, as specific published DFT results for this molecule are not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.19 Å |

| C-Cl | 1.78 Å | |

| C-O (ester) | 1.35 Å | |

| C-F | 1.36 Å | |

| Bond Angle | O=C-Cl | 125.0° |

| O=C-O | 127.0° | |

| C2-C1-O | 118.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the ester group. The LUMO, conversely, would be centered on the highly electrophilic chloroformate group, specifically on the antibonding π* orbital of the carbonyl (C=O) group and the σ* orbital of the C-Cl bond. This distribution would predict that the molecule is susceptible to nucleophilic attack at the carbonyl carbon. FMO analysis can extend beyond simple HOMO/LUMO interactions to explain the outcomes of more complex processes like cycloaddition reactions. nih.govchemicalbook.com

Table 2: Representative FMO Properties for Aromatic Chloroformates (Note: This table contains representative values to illustrate the output of FMO analysis.)

| Orbital | Energy (eV) | Description | Implied Reactivity |

|---|---|---|---|

| HOMO | -9.5 | Localized on the phenyl ring and ester oxygen | Site for electrophilic attack |

| LUMO | -1.2 | Localized on the C=O π* and C-Cl σ* orbitals | Site for nucleophilic attack |

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. researchgate.netnist.gov ELF provides a chemically intuitive picture of the electron distribution, offering a "faithful visualization of VSEPR theory in action". researchgate.net The function's value ranges from 0 to 1, where a value close to 1 signifies high electron localization (like in a covalent bond or a lone pair), and a value of 0.5 corresponds to a region of delocalized, gas-like electrons. nist.gov

For this compound, an ELF analysis would clearly distinguish the core electrons of the carbon, oxygen, fluorine, and chlorine atoms. It would show high localization in the regions of the C-C, C-H, C-F, C-O, and C-Cl covalent bonds. Furthermore, distinct basins of high localization would be visible corresponding to the lone pairs on the oxygen, fluorine, and chlorine atoms. The Localized Orbital Locator (LOL) provides similar information, mapping the spatial domains of localized electrons. Together, these analyses offer a detailed topological understanding of the chemical bonding within the molecule. jussieu.fr

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). NCIs, such as van der Waals forces, hydrogen bonds, and steric repulsion, are revealed as surfaces in regions of low electron density and low reduced density gradient. researchgate.netacs.org The nature of these interactions is typically distinguished by color-coding the surfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. acs.org

An RDG analysis of a dimer or aggregate of this compound molecules would reveal the non-covalent forces governing its condensed-phase behavior. One would expect to see green surfaces indicating van der Waals interactions between the phenyl rings of adjacent molecules. Depending on the crystal packing, potential weak C-H···O or C-H···F hydrogen bonds might appear as small blueish-green regions. Red areas would indicate steric repulsion, for example, between the bulky chlorine atoms if two molecules were forced too close together.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). Nucleophiles are attracted to the blue regions, while electrophiles are attracted to the red regions. mdpi.com

For this compound, an MEP analysis would show a strongly positive (blue) region around the carbonyl carbon of the chloroformate group, identifying it as the primary site for nucleophilic attack. This is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it. The phenyl ring, particularly the oxygen and fluorine atoms, would exhibit negative potential (red/yellow), indicating these are regions of high electron density and potential sites for electrophilic interaction.

The Fukui function goes a step further by quantifying the change in electron density at a specific point when an electron is added to or removed from the system. nist.govuss.cl It helps to pinpoint the most electrophilic and nucleophilic atoms within a molecule with greater precision. rsc.orgchemeo.com The function f⁻(r) predicts sites for electrophilic attack, while f⁺(r) predicts sites for nucleophilic attack. nist.gov For this compound, the Fukui function f⁺(r) would be largest on the carbonyl carbon, confirming the MEP analysis and aligning with experimental evidence that phenyl chloroformates react with nucleophiles at this position. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used primarily in drug discovery and materials science to study the interaction between a small molecule (ligand) and a larger macromolecule, typically a protein (receptor). Docking algorithms predict the preferred orientation and conformation of the ligand when it binds to the receptor's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. nist.gov

While this compound is primarily a reactive intermediate, one could hypothetically perform docking studies to investigate its potential as a covalent inhibitor for a specific enzyme. In such a study, the this compound molecule would be modeled and placed into the binding site of a target protein. The docking software would then explore various binding poses, and the results would be scored based on factors like hydrogen bonding, hydrophobic interactions, and, crucially, the proximity of the electrophilic carbonyl carbon to a nucleophilic residue (like serine, cysteine, or lysine) in the protein's active site. Such a study could provide a theoretical rationale for designing more complex molecules based on this scaffold for therapeutic purposes.

Conformational Analysis and Ligand-Target Interactions in Biological Systems

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's three-dimensional structure and flexibility. This information is a prerequisite for studying its interactions with biological targets.

Furthermore, there are no published studies on the ligand-target interactions of this compound within biological systems. While research on other molecules with fluorophenyl groups has shown their potential to influence interactions with biological macromolecules, such as RNA aptamers, by promoting structural rearrangements, these findings cannot be directly extrapolated to this compound without specific computational docking and molecular dynamics simulations.

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. For chloroformates, this often involves studying solvolysis and nucleophilic substitution reactions. Research on unsubstituted phenyl chloroformate and other derivatives, for instance, has explored the possibility of concerted displacement mechanisms or addition-elimination pathways. These investigations provide a general framework for how related compounds might react.

However, specific computational simulations detailing the reaction pathways of this compound are not present in the current body of scientific literature. The influence of the ortho-fluoro substituent on the electronic structure of the carbonyl group and its effect on the transition states of potential reactions remain to be computationally modeled and verified. Without such dedicated studies, a scientifically accurate and detailed mechanistic discussion for this specific compound cannot be constructed.

Emerging Research Themes and Future Perspectives

Development of Catalytic Reactions Utilizing 2-Fluorophenyl Chloroformate

The reactivity of this compound makes it a prime candidate for the development of new catalytic systems. Its electrophilic nature allows it to readily react with various nucleophiles, a property that can be harnessed in catalytic cycles. smolecule.com Research in this area is focused on designing reactions where this compound acts as a key reagent for introducing the 2-fluorophenoxycarbonyl group or for generating reactive intermediates in a catalytic manner.

One promising avenue is its use in acylation reactions to form esters, amides, and carbonates. smolecule.com The development of catalysts that can facilitate these transformations with high efficiency and selectivity is an active area of investigation. For instance, the use of transition metal catalysts or organocatalysts could enable the activation of this compound under mild conditions, expanding its utility in complex molecule synthesis.

Furthermore, the generation of enolates from ketones or aldehydes using this compound is another area of interest. smolecule.com Catalytic methods to control the regioselectivity and stereoselectivity of these reactions would be highly valuable in organic synthesis. The development of chiral catalysts, in particular, could lead to asymmetric transformations that provide access to enantiomerically enriched building blocks for pharmaceuticals and other fine chemicals.

Exploration of Photolabile Protecting Group Applications

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed with light, offering precise spatiotemporal control over the release of a protected molecule. nih.govwikipedia.org This "traceless" deprotection method is invaluable in fields like chemical biology and multistep organic synthesis. wikipedia.org The core concept of a PPG is to mask a functional group until its release is triggered by a specific wavelength of light. nih.govwikipedia.org

The exploration of this compound derivatives as potential PPGs is an emerging research direction. The introduction of a photolabile group onto the phenyl ring of this compound could lead to new classes of PPGs with tunable photophysical properties. The fluorine atom's electron-withdrawing nature could influence the absorption maximum and quantum yield of the photolysis reaction.

Key characteristics of effective PPGs include high decaging efficiency and absorption at longer wavelengths to minimize potential phototoxicity and enhance tissue penetration. nih.gov Research in this area would involve synthesizing various photolabile derivatives of this compound and evaluating their photochemical properties, such as their absorption spectra, quantum yields, and the kinetics of substrate release. The goal is to develop PPGs that can be efficiently cleaved with high spatial and temporal resolution, enabling their use in sophisticated applications like the light-regulated delivery of bioactive molecules. nih.gov

Innovative Applications in Material Science

The incorporation of fluorine atoms into polymers and other materials can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics. mdpi.com this compound serves as a versatile building block for introducing the 2-fluorophenyl group into various material backbones. smolecule.com

One area of active research is the synthesis of novel fluorinated polymers. By reacting this compound with diols or other difunctional monomers, new polyesters and polycarbonates with unique properties can be prepared. These materials could find applications in areas such as high-performance coatings, membranes, and optical devices. The presence of the fluorine atom can lead to materials with low surface energy, hydrophobicity, and enhanced durability.

Furthermore, this compound can be used to functionalize the surfaces of existing materials. By grafting the 2-fluorophenyl group onto a material's surface, its wetting and adhesive properties can be precisely controlled. This has implications for the development of self-cleaning surfaces, anti-fouling coatings, and advanced biomedical materials. The ability to tailor surface properties at the molecular level is a key driver of innovation in material science.

Design of Novel Fluorinated Reagents with Tuned Reactivity

The development of new fluorinating reagents is crucial for advancing the synthesis of fluorinated organic molecules, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can impart desirable characteristics to organic compounds. mdpi.com

This compound can serve as a precursor for the design of novel fluorinated reagents. By chemically modifying the chloroformate group, a range of new reagents with tailored reactivity can be synthesized. For example, conversion of the chloroformate to an azide (B81097) or a hydroxylamine (B1172632) derivative could yield new electrophilic or nucleophilic fluorinating agents.

Q & A

Basic: What are the common synthetic routes for preparing 2-fluorophenyl chloroformate, and how can reaction conditions be optimized?

This compound is typically synthesized via phosgenation of 2-fluorophenol. The reaction involves introducing phosgene (COCl₂) to 2-fluorophenol under anhydrous conditions, often in solvents like dichloromethane or toluene. Key optimization parameters include:

- Temperature : Maintaining low temperatures (0–5°C) to minimize side reactions such as hydrolysis.

- Solvent choice : Non-polar solvents enhance reagent solubility and reduce competing hydrolysis .

- Phosgene equivalents : Stoichiometric excess (1.2–1.5 equivalents) ensures complete conversion .

Post-synthesis, purification via vacuum distillation or column chromatography is critical to achieve >98% purity.

Basic: How is this compound characterized, and what analytical techniques are most effective?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl group and chloroformate carbonyl (C=O, ~150 ppm in ¹³C NMR).

- FT-IR : Peaks at ~1775 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-F stretch) are diagnostic .

- GC-MS : Used to verify purity and detect volatile byproducts (e.g., residual phosgene or phenol derivatives) .

Advanced: How do solvent properties influence the reaction kinetics and mechanism of this compound in nucleophilic acyl substitution?

Solvent polarity and ionizing power significantly impact reaction pathways:

- Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 mechanisms by stabilizing transition states through dipolar interactions.

- Aqueous-organic mixtures may induce dual mechanisms (SN1 and SN2), as observed in solvolysis studies of analogous chloroformates. For example, in highly ionizing solvents (e.g., aqueous trifluoroethanol), deviations from Grunwald-Winstein correlations suggest competing ionization and bimolecular pathways .

- Solvent nucleophilicity : Protic solvents (e.g., methanol) slow reactions due to hydrogen bonding with nucleophiles .

Advanced: What strategies resolve contradictory kinetic data in mechanistic studies of this compound reactions?

Contradictions often arise from competing reaction channels (e.g., SN1 vs. SN2) or solvent-specific effects. To address this:

- Extended Grunwald-Winstein analysis : Separate contributions of solvent ionizing power (Y) and nucleophilicity (N) to rate constants. For example, dual-parameter equations (log k = mY + cN) can isolate mechanistic contributions .

- Isotope labeling : Using deuterated solvents or substrates clarifies hydrogen-bonding effects.

- Computational modeling : DFT calculations predict transition-state geometries and validate experimental kinetics .

Basic: What are the primary applications of this compound in pharmaceutical synthesis?

It is widely used as:

- Protecting agent : Temporarily masks amino or hydroxyl groups during multi-step syntheses (e.g., in peptide coupling) .

- Acylating reagent : Introduces fluorophenyl groups into APIs (active pharmaceutical ingredients), enhancing metabolic stability and bioavailability .

Example: Synthesis of quetiapine (an antipsychotic) involves chloroformate-mediated acylation .

Advanced: How can derivatization with this compound be optimized for trace analysis of biomolecules?

Derivatization enhances detection sensitivity in GC-MS or LC-MS. Key steps include:

- pH control : Reactions are performed at pH 8.5–9.5 (using pyridine or NaHCO₃) to deprotonate amino/hydroxyl groups.

- Excess reagent : A 2:1 molar ratio (chloroformate:analyte) ensures complete derivatization .

- Temperature and time : 25°C for 30 minutes balances yield and byproduct formation.

Experimental design (e.g., Box-Behnken) optimizes parameters like solvent composition and derivatization time .

Advanced: What safety protocols are recommended for handling this compound, based on structural analogs?

While specific toxicological data are limited, protocols for analogous chloroformates (e.g., benzyl or phenyl chloroformate) apply:

- Ventilation : Use fume hoods to avoid inhalation of HCl gas (released upon hydrolysis).

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and acid-resistant lab coats.

- Storage : Under nitrogen in airtight containers at 2–8°C to prevent moisture ingress .

- Emergency measures : Neutralize spills with sodium bicarbonate or inert adsorbents .

Advanced: How does fluorine substitution at the ortho position influence the reactivity of phenyl chloroformates?

The ortho-fluorine group:

- Electronic effects : Withdraws electron density via inductive effects, increasing electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

- Steric effects : Minimal due to fluorine’s small size, allowing unhindered access to the reaction site.

- Solvent interactions : Fluorine’s electronegativity enhances solubility in polar aprotic solvents, improving reaction homogeneity .

Basic: What are the stability considerations for this compound under different storage conditions?

- Moisture : Hydrolyzes rapidly to 2-fluorophenol and CO₂/HCl. Store with desiccants (e.g., molecular sieves).

- Temperature : Decomposes above 40°C; refrigeration (2–8°C) extends shelf life >6 months.

- Light : UV exposure accelerates degradation; use amber glass containers .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

- DFT calculations : Model transition states to predict activation energies for SN1/SN2 pathways.

- Solvent descriptors : COSMO-RS simulations estimate solvation effects on reaction rates .

- Machine learning : Train models on kinetic data from analogous compounds to forecast behavior in untested solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.